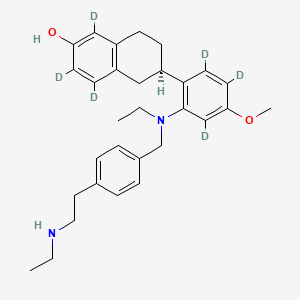

Elacestrant-d6

Beschreibung

BenchChem offers high-quality Elacestrant-d6 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Elacestrant-d6 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C30H38N2O2 |

|---|---|

Molekulargewicht |

464.7 g/mol |

IUPAC-Name |

(6R)-1,3,4-trideuterio-6-[2,3,5-trideuterio-6-[ethyl-[[4-[2-(ethylamino)ethyl]phenyl]methyl]amino]-4-methoxyphenyl]-5,6,7,8-tetrahydronaphthalen-2-ol |

InChI |

InChI=1S/C30H38N2O2/c1-4-31-17-16-22-6-8-23(9-7-22)21-32(5-2)30-20-28(34-3)14-15-29(30)26-11-10-25-19-27(33)13-12-24(25)18-26/h6-9,12-15,19-20,26,31,33H,4-5,10-11,16-18,21H2,1-3H3/t26-/m1/s1/i12D,13D,14D,15D,19D,20D |

InChI-Schlüssel |

SIFNOOUKXBRGGB-NHTVLLMVSA-N |

Isomerische SMILES |

[2H]C1=C(C(=C(C2=C1C[C@@H](CC2)C3=C(C(=C(C(=C3[2H])[2H])OC)[2H])N(CC)CC4=CC=C(C=C4)CCNCC)[2H])O)[2H] |

Kanonische SMILES |

CCNCCC1=CC=C(C=C1)CN(CC)C2=C(C=CC(=C2)OC)C3CCC4=C(C3)C=CC(=C4)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Synthesis and Purification of Elacestrant-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Elacestrant-d6, a deuterated analog of the selective estrogen receptor degrader (SERD), Elacestrant. This document outlines a plausible synthetic pathway, detailed experimental protocols, purification strategies, and analytical methodologies pertinent to researchers and professionals in drug development.

Introduction

Elacestrant is a potent, orally bioavailable SERD approved for the treatment of certain types of breast cancer.[1] Isotopic labeling, particularly with deuterium, is a critical tool in drug metabolism and pharmacokinetic (DMPK) studies. The synthesis of Elacestrant-d6, where six hydrogen atoms are replaced by deuterium, provides a valuable internal standard for quantitative bioanalysis by mass spectrometry. This guide details a feasible approach to the synthesis and purification of Elacestrant-d6 for research and development purposes.

Synthetic Pathway

The synthesis of Elacestrant-d6 can be achieved by adapting the known synthetic route of Elacestrant, incorporating a deuterated starting material. A logical approach involves the use of deuterated ethylamine to introduce the d6-labeled ethyl groups into the final molecule. The proposed multi-step synthesis is depicted in the following diagram.

Figure 1: Proposed synthetic pathway for Elacestrant-d6.

Experimental Protocols

The following are detailed, plausible experimental protocols for the key steps in the synthesis of Elacestrant-d6.

Step 1: Synthesis of Intermediate B

Reaction: Reductive amination of Intermediate A with 4-(2-bromoethyl)benzaldehyde.

Procedure:

-

To a solution of Intermediate A (1.0 eq) in dichloromethane (DCM, 10 vol) is added 4-(2-bromoethyl)benzaldehyde (1.1 eq).

-

The mixture is stirred at room temperature for 30 minutes.

-

Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 15 minutes.

-

The reaction is stirred at room temperature for 12-16 hours, monitoring by TLC or LC-MS for completion.

-

Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude Intermediate B.

Step 2: Synthesis of Intermediate C

Reaction: N-Alkylation of Intermediate B with Ethylamine-d5-hydrochloride.

Procedure:

-

Intermediate B (1.0 eq) is dissolved in acetonitrile (15 vol).

-

Potassium carbonate (3.0 eq) and Ethylamine-d5-hydrochloride (1.2 eq) are added to the solution.

-

The reaction mixture is heated to 80 °C and stirred for 24 hours.

-

Reaction progress is monitored by LC-MS.

-

After completion, the mixture is cooled to room temperature and filtered.

-

The filtrate is concentrated in vacuo, and the residue is purified by column chromatography to afford Intermediate C.

Step 3: Synthesis of Elacestrant-d6

Reaction: Reductive amination of Intermediate C with formaldehyde followed by reaction with Ethylamine-d5-hydrochloride.

Procedure:

-

A solution of Intermediate C (1.0 eq) in methanol (10 vol) is treated with aqueous formaldehyde (37%, 1.2 eq).

-

The mixture is stirred for 1 hour at room temperature.

-

Sodium cyanoborohydride (1.5 eq) is added, and the reaction is stirred for a further 12 hours.

-

The reaction is quenched by the addition of water, and the product is extracted with ethyl acetate.

-

The organic layers are combined, dried, and concentrated.

-

The crude product is then subjected to a second reductive amination with Ethylamine-d5-hydrochloride as described in Step 2 to yield crude Elacestrant-d6.

Purification Workflow

Purification of the final product is critical to ensure high purity for its use as an internal standard. A multi-step purification process is recommended.

Figure 2: Purification workflow for Elacestrant-d6.

Purification Protocol

-

Column Chromatography: The crude Elacestrant-d6 is first purified by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to remove the majority of impurities.

-

Preparative HPLC: Fractions containing the product are pooled, concentrated, and further purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 column with a mobile phase gradient of acetonitrile and water (containing 0.1% formic acid) is typically employed.

-

Lyophilization: The pure fractions from HPLC are combined and lyophilized to remove the mobile phase solvents, yielding the final product as a solid.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and purification of Elacestrant-d6.

Table 1: Synthesis Reaction Data

| Step | Reactant | Product | Molar Ratio (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Intermediate A | Intermediate B | 1.0 | DCM | RT | 12-16 | 85 |

| 2 | Intermediate B | Intermediate C | 1.0 | Acetonitrile | 80 | 24 | 70 |

| 3 | Intermediate C | Elacestrant-d6 | 1.0 | Methanol | RT | 12 | 65 |

Table 2: Purification Data

| Purification Step | Input Purity (%) | Output Purity (%) | Recovery (%) |

| Column Chromatography | ~60 | ~90 | 80 |

| Preparative HPLC | 90 | >99 | 75 |

| Lyophilization | >99 | >99 | >95 |

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of the final product.

Figure 3: Analytical methods for Elacestrant-d6 characterization.

Analytical Methodologies

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR is used to confirm the overall structure and to observe the absence of signals corresponding to the deuterated positions.

-

¹³C NMR provides confirmation of the carbon skeleton.

-

²H NMR can be used to directly observe the deuterium signals and confirm the positions of isotopic labeling.

-

-

High-Resolution Mass Spectrometry (HRMS): HRMS is employed to determine the accurate mass of the molecule, confirming its elemental composition and the degree of deuterium incorporation.

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV or MS detection is used to determine the chemical purity of the final compound.

Table 3: Analytical Characterization Data

| Technique | Parameter | Specification |

| ¹H NMR | Conforms to structure | Absence of signals at deuterated positions |

| HRMS | [M+H]⁺ | Corresponds to C₃₀H₃₂D₆N₂O₂ |

| HPLC | Purity | ≥ 99.0% |

| Isotopic Enrichment | By MS | ≥ 99% |

Conclusion

This technical guide outlines a robust and plausible methodology for the synthesis and purification of Elacestrant-d6. The provided protocols and workflows are designed to yield a high-purity, isotopically enriched product suitable for use as an internal standard in demanding bioanalytical applications. Adherence to these detailed procedures, coupled with rigorous analytical characterization, will ensure the quality and reliability of the synthesized Elacestrant-d6 for its intended research and development purposes.

References

The Role of Deuterated Elacestrant as an Internal Standard in Bioanalytical Quantification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action and application of deuterated elacestrant, specifically focusing on its role as an internal standard in the bioanalytical quantification of elacestrant. While official documentation from regulatory bodies details the use of elacestrant-d5, the principles and methodologies described herein are directly applicable to elacestrant-d6, a stable isotope-labeled analog of the selective estrogen receptor degrader (SERD), elacestrant.

The Core Principle: Isotope Dilution Mass Spectrometry

The use of elacestrant-d6 as an internal standard is rooted in the principle of isotope dilution mass spectrometry (IDMS). In this technique, a known quantity of a stable isotope-labeled version of the analyte (in this case, elacestrant-d6) is added to a biological sample (e.g., plasma) prior to sample processing and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Mechanism of Action:

Elacestrant-d6 is chemically identical to elacestrant, with the exception that six hydrogen atoms have been replaced by their heavier isotope, deuterium. This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the internal standard. Because of their near-identical physicochemical properties, elacestrant-d6 and elacestrant behave similarly during sample extraction, chromatography, and ionization.

By measuring the ratio of the mass spectrometric response of the analyte to that of the internal standard, any variations that occur during the analytical process can be effectively normalized. This includes:

-

Sample Loss During Extraction: If a portion of the sample is lost during the multi-step extraction process, both the analyte and the internal standard will be lost in equal proportions, leaving their ratio unchanged.

-

Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of the analyte in the mass spectrometer's ion source. As the internal standard is similarly affected, the ratio of analyte to internal standard remains constant, mitigating the impact of these matrix effects.

-

Instrumental Variability: Minor fluctuations in injection volume or mass spectrometer performance will affect both the analyte and the internal standard equally, thus not impacting the accuracy of the final calculated concentration.

Experimental Workflow for Elacestrant Bioanalysis

The following diagram illustrates a typical experimental workflow for the quantification of elacestrant in human plasma using a deuterated internal standard.

Detailed Experimental Protocols

Based on publicly available data from regulatory submissions for elacestrant, the following protocols outline the key steps in the bioanalytical method. It is important to note that the validated method utilized elacestrant-d5 as the internal standard.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is employed to isolate elacestrant and its internal standard from the complex biological matrix of human plasma.

-

Sample Aliquoting: 50 µL of human K3-EDTA plasma is used for the extraction.

-

Internal Standard Spiking: A working solution of elacestrant-d5 is added to each plasma sample.

-

Extraction: The samples undergo solid-phase extraction. While the specific sorbent and detailed wash/elution steps are proprietary, a general protocol for SPE is as follows:

-

Conditioning: The SPE sorbent is conditioned, typically with methanol followed by an equilibration with an aqueous solution.

-

Loading: The plasma sample is loaded onto the SPE cartridge.

-

Washing: The cartridge is washed with a series of solvents to remove interfering matrix components.

-

Elution: Elacestrant and the internal standard are eluted from the sorbent using an appropriate organic solvent mixture.

-

-

Final Processing: The eluate is typically evaporated to dryness under a stream of nitrogen and then reconstituted in a solvent compatible with the liquid chromatography mobile phase.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The extracted samples are analyzed using a highly sensitive and selective LC-MS/MS system.

-

Liquid Chromatography: Chromatographic separation is performed to resolve elacestrant from other components in the extract. While the specific gradient is not detailed in public documents, a typical setup would involve a reverse-phase C18 column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with a small amount of acid like formic acid) and an organic component (e.g., acetonitrile or methanol).

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) positive ion mode is used for detection. The specific mass transitions monitored are crucial for the selectivity of the assay. Although the transitions for elacestrant-d6 are not publicly documented, based on the data for elacestrant-d5, they can be predicted.

Quantitative Data and Method Validation

The following tables summarize the performance of the validated bioanalytical method for elacestrant in human plasma using elacestrant-d5 as the internal standard, as reported in FDA documentation.[1] These values demonstrate the robustness and reliability of the method.

Table 1: Bioanalytical Method Parameters

| Parameter | Value |

| Internal Standard | Elacestrant-d5 |

| Analytical Technique | LC-MS/MS |

| Mass Spectrometer | Sciex API6500 |

| Ionization Mode | Positive Ion MRM |

| Extraction Method | Solid-Phase Extraction |

| Matrix | Human K3-EDTA Plasma |

| Calibration Range | 0.300 - 300 ng/mL |

Table 2: Method Performance Summary

| Validation Parameter | Result |

| Standard Curve Performance | |

| Cumulative Bias Range | -2.6% to 1.6% |

| Cumulative Precision | ≤ 6.2% CV |

| Quality Control (QC) Performance | |

| Cumulative Bias Range | 2.0% to 4.8% |

| Cumulative Precision | ≤ 5.4% CV |

| Method Reproducibility | |

| Incurred Sample Reanalysis | 98.3% of samples met pre-specified criteria |

Signaling Pathways and Logical Relationships

The logical relationship between the analyte, internal standard, and the correction for analytical variability can be visualized as follows:

Conclusion

The use of a deuterated internal standard, such as elacestrant-d6, is the gold standard for the quantitative bioanalysis of elacestrant. Its ability to mimic the behavior of the analyte throughout the analytical process allows for the effective correction of variability, ensuring the generation of accurate and precise pharmacokinetic and other clinical data. The detailed methodologies and performance data, primarily based on the validated use of elacestrant-d5, provide a robust framework for researchers and scientists in the field of drug development. This approach is fundamental to the successful clinical development and regulatory approval of new therapeutic agents like elacestrant.

References

In-Depth Technical Guide: Physical and Chemical Stability of Elacestrant-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical stability of Elacestrant-d6. While specific stability data for the deuterated analog is not extensively available in public literature, this document extrapolates from the robust data published for Elacestrant and its dihydrochloride salt. The underlying assumption is that the deuteration is unlikely to significantly alter the compound's intrinsic stability, degradation pathways, or polymorphic behavior.

Physicochemical Properties

Elacestrant-d6 is the deuterated form of Elacestrant, an orally bioavailable selective estrogen receptor degrader (SERD).[1] Elacestrant, as the dihydrochloride salt, is a white to off-white to grey solid.[2][3] It is freely soluble in 0.01N HCl and has a solubility of 25 mg/mL in water.[2][3]

Table 1: Solubility of Elacestrant Dihydrochloride in Various Solvents

| Solvent System | Solubility | Appearance |

| DMSO | ≥ 100 mg/mL (188.13 mM) | - |

| Water | 25 mg/mL | - |

| Ethanol | 6 mg/mL | - |

| 5% DMSO >> 95% (20% SBE-β-CD in saline) | ≥ 2.87 mg/mL (5.40 mM) | Clear solution |

| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 2.5 mg/mL (4.70 mM) | Clear solution |

| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (4.70 mM) | Clear solution |

| 10% DMSO >> 90% corn oil | ≥ 2.5 mg/mL (4.70 mM) | Clear solution |

| 1% DMSO >> 99% saline | ≥ 0.57 mg/mL (1.07 mM) | Clear solution |

| Data is for Elacestrant dihydrochloride and sourced from MedChemExpress and Selleck Chemicals product information.[4][5] |

Polymorphism and Solid-State Stability

Extensive polymorphism screening has been conducted on Elacestrant dihydrochloride, revealing the existence of multiple crystalline forms, including hydrates and anhydrates.[6][7][8][9] The stability of these forms is influenced by environmental conditions, particularly humidity.

Two primary forms, denoted Form 1 and Form 2/3, have been extensively characterized. Form 1 is a stable anhydrous polymorph at 0-90% relative humidity (RH), but it can irreversibly convert to a hydrate (Form 3) at RH levels greater than 90%.[8][9] Form 2/3 is a dynamic mixture of an anhydrous form (Form 2) and the hydrated Form 3, with its composition influenced by ambient RH.[8][9]

More recent studies have identified seven new polymorphic patterns (A, B, C, D, E, F, and G).[3][6][7] Pattern A was found to be the most stable, similar to Form 1, while Pattern D was identified as a degradant.[3][7][10]

Table 2: Polymorphic Forms of Elacestrant Dihydrochloride and Their Characteristics

| Polymorphic Form | Description | Key Characteristics |

| Form 1 | Anhydrous | Stable at 0-90% RH; considered the most suitable form for development.[8][9] |

| Form 2/3 | Mixture of Anhydrous (Form 2) and Hydrate (Form 3) | Dynamic mixture influenced by ambient humidity; lower stability than Form 1.[8][9] |

| Form 3 | Hydrate | Forms from Form 1 at >90% RH and is present in Form 2/3.[8][9] |

| Pattern A | Anhydrous | Highest melting point (225-226 °C, onset); similar to but less crystalline than Form 1.[6] |

| Pattern B | Hydrate | Similar to Form 3, containing approximately 5% water by weight.[6] |

| Patterns C, E, F, G | New Patterns | Considered new patterns of Elacestrant.[3][7] |

| Pattern D | Degradant | Identified as a degradation product.[3][7] |

These findings underscore the importance of controlling water content and humidity during the manufacturing, storage, and handling of Elacestrant-d6 to maintain its solid-state integrity.

Chemical Stability and Degradation Pathways

A stability-indicating LC-MS/MS method has been developed to assess the chemical stability of Elacestrant under various stress conditions.[11][12] These studies provide insight into the potential degradation pathways.

Table 3: Summary of Elacestrant Degradation Under Stress Conditions

| Stress Condition | Degradation Level |

| Acid | High |

| Alkali | High |

| Peroxide | High |

| Hydrolysis | High |

| Thermal | Low |

| Photolytic (Light/UV) | Low |

| Reduction | Low |

| Data is for Elacestrant and sourced from a study on the quantitative analysis of Elacestrant in pharmaceutical dosage forms.[12] |

The results indicate that Elacestrant is susceptible to degradation under acidic, alkaline, oxidative, and hydrolytic conditions, while it is relatively stable to heat, light, and reduction.[12] These degradation patterns are crucial for defining appropriate storage conditions and compatible excipients for formulation development.

Experimental Protocols

Polymorphism Screening

A comprehensive polymorph screen for Elacestrant dihydrochloride involved various crystallization techniques.[6][7][8]

-

Materials : Crystalline and amorphous Elacestrant dihydrochloride.

-

Solvents : A diverse panel of 40 non-conventional solvents.

-

Methods :

-

Slow Cooling : Saturated solutions were slowly cooled to induce crystallization.

-

Maturation (Slurry Conversion) : Suspensions of the material in various solvents were agitated at different temperatures (e.g., cycling between 50°C and room temperature) for extended periods.[8]

-

Slow Evaporation : Solutions were allowed to evaporate slowly at ambient conditions.[8]

-

Anti-Solvent Addition : An anti-solvent was added to a solution of the compound to induce precipitation.

-

Polymer Templating : Crystallization was attempted in the presence of various polymers.

-

Solvent-Drop Grinding : The solid material was ground with a small amount of solvent.

-

-

Characterization : The resulting solids were analyzed by X-Ray Powder Diffraction (XRPD), Nuclear Magnetic Resonance (NMR), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), Ion Chromatography (IC), and High-Performance Liquid Chromatography (HPLC).[6][7]

Stability-Indicating LC-MS/MS Method

A validated LC-MS/MS method was developed for the quantitative analysis of Elacestrant and its degradation products.[11][12]

-

Instrumentation : Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS).

-

Column : Agilent Eclipse XDB-C18 (150 x 4.6 mm, 3.5 µm).[12]

-

Mobile Phase : Isocratic elution.

-

Flow Rate : 1.0 mL/min.[12]

-

Detection : Photodiode Array (PDA) detector and MS/MS.[11][12]

-

Stress Conditions :

-

Acid Degradation : Treatment with an acid solution (e.g., 0.1N HCl).

-

Alkali Degradation : Treatment with a basic solution (e.g., 0.1N NaOH).

-

Oxidative Degradation : Treatment with a peroxide solution (e.g., 3% H₂O₂).

-

Reductive Degradation : Treatment with a reducing agent.

-

Thermal Degradation : Exposure to heat.

-

Photolytic Degradation : Exposure to UV and visible light.

-

Hydrolytic Degradation : Refluxing in water.

-

Visualizations

Elacestrant Mechanism of Action

Elacestrant is a selective estrogen receptor degrader (SERD).[13][14][15] It binds to the estrogen receptor-alpha (ERα), inducing a conformational change that marks the receptor for ubiquitination and subsequent degradation by the proteasome.[14] This leads to a reduction in the number of functional estrogen receptors in breast cancer cells, thereby inhibiting estrogen-driven tumor growth.[14] Elacestrant is effective against both wild-type and mutant forms of the estrogen receptor, including those with ESR1 mutations that confer resistance to other endocrine therapies.[14][16]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Novel Polymorphic Patterns for Elacestrant Dihydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. preprints.org [preprints.org]

- 7. Novel Polymorphic Patterns for Elacestrant Dihydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Stability & Polymorphic Characterization of Elacestrant Dihydrochloride | CoLab [colab.ws]

- 10. researchgate.net [researchgate.net]

- 11. QUANTITATIVE ANALYSIS OF ELACESTRANT IN PHARMACEUTICAL DOSAGE FORMS BY ULTRA-PERFORMANCE LIQUID CHROMATOGRAPHY-MASS SPECTROMETRY WITH EMPHASIS ON STABILITY ASSESSMENT | Asian Journal of Pharmaceutical and Clinical Research [journals.innovareacademics.in]

- 12. researchgate.net [researchgate.net]

- 13. go.drugbank.com [go.drugbank.com]

- 14. What is the mechanism of Elacestrant? [synapse.patsnap.com]

- 15. What are the approved indications for Elacestrant? [synapse.patsnap.com]

- 16. trustedpharmaguide.com [trustedpharmaguide.com]

Elacestrant-d6: A Technical Guide to Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Elacestrant-d6, a deuterated analog of the selective estrogen receptor degrader (SERD), in various organic solvents. This document is intended to serve as a critical resource for researchers, scientists, and professionals engaged in drug development, formulation, and preclinical studies involving this compound.

Core Solubility Data

The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation development, and efficacy. The following table summarizes the available quantitative and qualitative solubility data for Elacestrant and its dihydrochloride salt in commonly used organic solvents. It is important to note that the deuterated form, Elacestrant-d6, is expected to have very similar solubility properties to its non-deuterated counterpart.

| Solvent | Compound Form | Concentration | Observations | Source(s) |

| Dimethyl Sulfoxide (DMSO) | Elacestrant | 160 mg/mL (348.87 mM) | Ultrasonic assistance may be needed. Hygroscopic DMSO can reduce solubility.[1] | [1] |

| Elacestrant Dihydrochloride | 100 mg/mL (188.13 mM) | Ultrasonic assistance may be needed. Use of fresh DMSO is recommended as moisture absorption reduces solubility.[2][3] | [2][3] | |

| Elacestrant (hydrochloride) | 1-10 mg/mL | Sparingly soluble. | [4][5] | |

| Ethanol | Elacestrant Dihydrochloride | 6 mg/mL | - | [3] |

| Methanol | Elacestrant Dihydrochloride | - | Low solubility observed.[6] | [6] |

| Chloroform | Elacestrant Dihydrochloride | - | Low solubility observed.[6] | [6] |

| Benzyl Alcohol | Elacestrant Dihydrochloride | - | Noted as a solvent with higher solubility.[6] | [6] |

| Ethylene Glycol | Elacestrant Dihydrochloride | - | Noted as a solvent with higher solubility.[6] | [6] |

| Hexafluoroisopropanol (HFIP) | Elacestrant Dihydrochloride | - | Noted as a solvent with higher solubility.[6] | [6] |

| Trifluoroethanol (TFE) | Elacestrant Dihydrochloride | - | Noted as a solvent with higher solubility.[6] | [6] |

| Water | Elacestrant Dihydrochloride | 25 mg/mL | Soluble.[3][6][] | [3][6][] |

Experimental Protocols

Accurate and reproducible solubility data are contingent on standardized experimental protocols. The following methodologies are based on descriptions found in the cited literature for determining the solubility of Elacestrant.

Method 1: Equilibrium Solubility Measurement at Controlled Temperature

This method is suitable for determining the thermodynamic solubility of a compound in a specific solvent.

-

Sample Preparation: Weigh a precise amount of Elacestrant-d6 (e.g., 50 mg of Form 2/3) into a high-performance liquid chromatography (HPLC) vial.[6]

-

Solvent Addition: Add a minimum volume of the selected organic solvent (e.g., ethanol/water 96:4, 30 volumes, or methanol, 10 volumes) to the vial.[6]

-

Equilibration: Stir the suspension at a controlled temperature (e.g., 40°C or 50°C) and speed (e.g., 600 rpm) using a magnetic stirrer or a specialized device like a Polar Bear®.[6]

-

Observation: Continuously add small, precise volumes of the solvent until the solid completely dissolves. Record the total volume of solvent added.

-

Temperature Cycling (Optional): For assessing the potential for precipitation, the clear solution can be subjected to a cooling cycle (e.g., cooled to 5°C at a rate of 0.1°C/min) and held at the lower temperature for a specified period (e.g., two days).[6]

-

Analysis: The solubility is calculated based on the mass of the solute and the volume of the solvent required for complete dissolution at a specific temperature. The resulting solution can be further analyzed by techniques like HPLC to confirm the concentration and assess for any degradation.

Method 2: Preparation of High-Concentration Stock Solutions

This protocol is commonly used for preparing stock solutions for in vitro and in vivo studies.

-

Weighing: Accurately weigh the desired mass of Elacestrant-d6.

-

Solvent Addition: Add the appropriate volume of the organic solvent (e.g., DMSO) to achieve the target concentration (e.g., 100 mg/mL).[2][3]

-

Dissolution: Facilitate dissolution by sonication and/or gentle heating (e.g., 37°C).[8] It is crucial to use fresh, anhydrous solvent, particularly with hygroscopic solvents like DMSO, to ensure maximum solubility.[3]

-

Visual Inspection: Ensure the solution is clear and free of any particulate matter.

-

Storage: Store the stock solution in appropriate conditions, typically at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[8]

Visualizations: Pathways and Workflows

To further elucidate the context of Elacestrant's application and the experimental processes involved, the following diagrams are provided.

Figure 1. Simplified signaling pathway of Elacestrant as a Selective Estrogen Receptor Degrader (SERD).

Figure 2. Experimental workflow for determining the equilibrium solubility of Elacestrant-d6.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Novel Polymorphic Patterns for Elacestrant Dihydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 8. glpbio.com [glpbio.com]

Commercial Suppliers and Technical Guide for High-Purity Elacestrant-d6

This technical guide provides an in-depth overview of commercially available high-purity Elacestrant-d6 for researchers, scientists, and professionals in drug development. It includes a summary of suppliers, their product specifications, and detailed analytical methodologies for quality assessment.

Introduction to Elacestrant-d6

Elacestrant is an oral selective estrogen receptor degrader (SERD) used in the treatment of estrogen receptor (ER)-positive, HER2-negative, ESR1-mutated advanced or metastatic breast cancer.[1][2] Elacestrant-d6 is a deuterated form of Elacestrant, which serves as an internal standard in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), to accurately determine the concentration of Elacestrant in biological samples. The deuterium labeling provides a distinct mass signature without significantly altering the chemical properties of the molecule.

Commercial Suppliers and Product Specifications

The following table summarizes the product specifications for high-purity Elacestrant-d6 from a leading commercial supplier.

| Supplier | Catalog Number | Purity | Isotopic Purity | Formulation | Storage |

| MedChemExpress | HY-19822S3 | ≥98.0% | Not specified | Solid | -20°C (long term, dry), 0-4°C (short term, dry) |

Analytical Methodologies and Experimental Protocols

The quality and purity of Elacestrant-d6 are assessed using a combination of chromatographic and spectrometric techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a primary method for determining the chemical purity of Elacestrant-d6.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: Agilent Eclipse XDB C18 column (150 x 4.6 mm, 3.5 µm) or equivalent.[3]

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.[3]

-

Detection: UV detection at a wavelength determined by the UV absorbance maximum of Elacestrant.

-

Sample Preparation: Elacestrant-d6 is dissolved in a suitable solvent, such as DMSO or methanol, to a known concentration.

-

Analysis: The sample is injected into the HPLC system, and the chromatogram is recorded. Purity is calculated based on the area of the principal peak relative to the total peak area.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identity and Isotopic Purity

LC-MS/MS is used to confirm the identity of Elacestrant-d6 and to assess its isotopic purity.

Experimental Protocol:

-

Instrumentation: An HPLC system coupled to a tandem mass spectrometer.

-

Chromatography: The same HPLC conditions as described above can be used.

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Analysis Mode: Selected Reaction Monitoring (SRM) to monitor specific precursor-to-product ion transitions for both Elacestrant-d6 and any non-deuterated Elacestrant.

-

-

Data Analysis: The mass spectra will confirm the molecular weight of Elacestrant-d6. The isotopic purity is determined by comparing the signal intensity of the deuterated molecule to any residual non-deuterated Elacestrant.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H-NMR and ¹³C-NMR are used to confirm the chemical structure of Elacestrant-d6 and the positions of deuterium labeling.

Experimental Protocol:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz).[4]

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).[4]

-

Analysis: The absence or reduced intensity of signals in the ¹H-NMR spectrum at the positions of deuterium incorporation, along with the corresponding changes in the ¹³C-NMR spectrum, confirms the successful deuteration and the overall structure of the molecule.

Signaling Pathway and Experimental Workflow

Elacestrant Mechanism of Action

Elacestrant acts as a selective estrogen receptor degrader (SERD).[1][5] It binds to the estrogen receptor-alpha (ERα), inducing a conformational change that marks the receptor for ubiquitination and subsequent degradation by the proteasome.[5][6] This leads to a reduction in the number of functional estrogen receptors in cancer cells, thereby inhibiting the estrogen-driven growth of tumors.[5][7] Elacestrant is effective against both wild-type and mutated forms of the estrogen receptor, such as those with ESR1 mutations.[6][8]

Caption: Mechanism of action of Elacestrant as a selective estrogen receptor degrader.

Quality Control Workflow for Elacestrant-d6

The following diagram illustrates a typical workflow for the quality control of commercially supplied Elacestrant-d6.

Caption: Quality control workflow for the analysis of high-purity Elacestrant-d6.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Elacestrant | C30H38N2O2 | CID 23642301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. QUANTITATIVE ANALYSIS OF ELACESTRANT IN PHARMACEUTICAL DOSAGE FORMS BY ULTRA-PERFORMANCE LIQUID CHROMATOGRAPHY-MASS SPECTROMETRY WITH EMPHASIS ON STABILITY ASSESSMENT | Asian Journal of Pharmaceutical and Clinical Research [journals.innovareacademics.in]

- 4. Novel Polymorphic Patterns for Elacestrant Dihydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Elacestrant? [synapse.patsnap.com]

- 6. trustedpharmaguide.com [trustedpharmaguide.com]

- 7. What is Elacestrant hydrochloride, Mechanism of action, applications, interactions? [enantilabs.com]

- 8. Elacestrant Mechanism of Action | ORSERDU® (elacestrant) [orserduhcp.com]

Navigating Isotopic Purity and Labeling Efficiency of Elacestrant-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity and labeling efficiency of Elacestrant-d6, a deuterated analog of the selective estrogen receptor degrader (SERD), Elacestrant. The incorporation of deuterium in place of hydrogen can offer significant advantages in drug metabolism and pharmacokinetic (DMPK) studies, often leading to a lower rate of metabolism and consequently, a longer half-life. This guide outlines the critical quality attributes of Elacestrant-d6, details the analytical methodologies for its characterization, and contextualizes its application in research and development.

Core Data Summary

The isotopic purity of a deuterated compound is a critical parameter that defines the percentage of the molecule that contains the desired number of deuterium atoms. High isotopic purity is essential for accurate and reproducible results in sensitive analytical applications, such as its use as an internal standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS).

While a specific certificate of analysis for Elacestrant-d6 is not publicly available, based on typical industry standards for such compounds, a representative summary of its isotopic purity and related data is presented below. Commercial suppliers often guarantee a chemical purity of greater than 98%.

Table 1: Representative Isotopic Purity and Chemical Data for Elacestrant-d6

| Parameter | Specification/Value | Method of Analysis |

| Chemical Purity | ≥98.0%[1] | HPLC or LC-MS |

| Isotopic Purity (d6) | ≥99 atom % D | Mass Spectrometry (MS) |

| Isotopic Distribution | Mass Spectrometry (MS) | |

| d0 | <0.5% | |

| d1 | <1.0% | |

| d2 | <1.0% | |

| d3 | <2.0% | |

| d4 | <5.0% | |

| d5 | <15.0% | |

| d6 | >80.0% | |

| Molecular Formula | C₃₀H₃₂D₆N₂O₂ | - |

| Molecular Weight | 464.69 g/mol | - |

Experimental Protocols

The determination of isotopic purity and labeling efficiency relies on sophisticated analytical techniques capable of differentiating between isotopic variants of a molecule. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods employed for this purpose.[2][3]

Determination of Isotopic Purity by Mass Spectrometry

Objective: To determine the isotopic distribution and calculate the isotopic purity of Elacestrant-d6.

Methodology:

-

Sample Preparation: A dilute solution of Elacestrant-d6 is prepared in a suitable solvent, such as methanol or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) coupled with a liquid chromatography system (LC-MS) is used.[4]

-

Chromatographic Separation: The sample is injected into the LC system to separate Elacestrant-d6 from any potential impurities.

-

Mass Spectral Acquisition: The mass spectrometer is operated in full scan mode to acquire the mass spectrum of the eluting peak corresponding to Elacestrant-d6.

-

Data Analysis:

-

The isotopic cluster of the molecular ion of Elacestrant-d6 is analyzed.

-

The relative abundance of each isotopic peak (d0 to d6) is measured.

-

The isotopic purity is calculated using the following formula:

-

Isotopic Purity (%) = (Sum of intensities of deuterated species / Sum of intensities of all isotopic species) x 100

-

-

Determination of Labeling Position and Efficiency by NMR Spectroscopy

Objective: To confirm the position of deuterium labeling and assess the labeling efficiency at each site.

Methodology:

-

Sample Preparation: A concentrated solution of Elacestrant-d6 is prepared in a suitable deuterated solvent (e.g., DMSO-d6).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Spectral Acquisition: ¹H NMR and ²H (Deuterium) NMR spectra are acquired.

-

Data Analysis:

-

¹H NMR: The absence or significant reduction of signals at specific chemical shifts, compared to the spectrum of unlabeled Elacestrant, indicates the positions of deuterium incorporation. The integration of the remaining proton signals can be used to estimate the degree of deuteration.

-

²H NMR: The presence of signals in the deuterium spectrum directly confirms the presence and chemical environment of the deuterium atoms. The relative integrals of these signals can provide a quantitative measure of labeling at each position.

-

Elacestrant's Mechanism of Action: A Signaling Pathway Overview

Elacestrant is a selective estrogen receptor degrader (SERD) that functions by binding to the estrogen receptor-alpha (ERα). This binding event leads to a conformational change in the receptor, marking it for ubiquitination and subsequent degradation by the proteasome. The degradation of ERα prevents its translocation to the nucleus, thereby inhibiting the transcription of estrogen-responsive genes that are crucial for the proliferation of ER-positive breast cancer cells.

References

- 1. SmallMolecules.com | Elacestrant-d6 | MedChemExpress (MCE) (1 mg) from medchemexpress | SmallMolecules.com [smallmolecules.com]

- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. almacgroup.com [almacgroup.com]

Methodological & Application

Application Note: High-Throughput Quantification of Elacestrant in Human Plasma Using Elacestrant-d6 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Elacestrant in human plasma. Elacestrant is an oral selective estrogen receptor degrader (SERD) used in the treatment of ER-positive, HER2-negative, ESR1-mutated advanced or metastatic breast cancer.[1][2] This method utilizes a stable isotope-labeled internal standard, Elacestrant-d6, to ensure high accuracy and precision, which is critical for pharmacokinetic and drug metabolism studies in drug development. The sample preparation involves a straightforward protein precipitation followed by chromatographic separation on a reverse-phase column and detection using a triple quadrupole mass spectrometer. The method was validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for high-throughput bioanalysis.

Introduction

Elacestrant is a novel endocrine therapy that has shown efficacy in patients with breast cancer, including those with ESR1 mutations that confer resistance to other endocrine therapies.[1][2] Accurate measurement of Elacestrant concentrations in biological matrices is essential for understanding its pharmacokinetic profile and for optimizing dosing strategies. LC-MS/MS is the preferred method for bioanalytical studies due to its high sensitivity and selectivity.[3] The use of a stable isotope-labeled internal standard, such as Elacestrant-d6, is crucial for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the reliability of the quantitative results.[4][5] This application note provides a detailed protocol for the quantification of Elacestrant in human plasma using Elacestrant-d6 as the internal standard.

Experimental

Materials and Reagents

-

Elacestrant reference standard

-

Elacestrant-d6 internal standard

-

LC-MS/MS grade acetonitrile, methanol, and water

-

Formic acid

-

Human plasma (K2EDTA)

Instrumentation

-

Liquid Chromatograph: Shimadzu Nexera series UHPLC system or equivalent

-

Mass Spectrometer: Sciex 5000 mass spectrometer or equivalent triple quadrupole mass spectrometer

-

Analytical Column: Acquity UPLC BEH Shield RP18 (50 x 2.1 mm, 1.7 µm) or equivalent

LC-MS/MS Method

Table 1: Chromatographic Conditions

| Parameter | Value |

| Column | Acquity UPLC BEH Shield RP18 (50 x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | As described in Table 2 |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Autosampler Temperature | 10 °C |

Table 2: Gradient Elution Program

| Time (min) | % Mobile Phase B |

| 0.00 | 20 |

| 0.50 | 20 |

| 2.50 | 95 |

| 3.50 | 95 |

| 3.60 | 20 |

| 5.00 | 20 |

Table 3: Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 50 psi |

| Curtain Gas | 35 psi |

| Temperature | 500 °C |

| IonSpray Voltage | 5500 V |

| Collision Gas | 9 psi |

Table 4: Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Declustering Potential (V) |

| Elacestrant | 459.3 | 268.2 | 35 | 100 |

| Elacestrant-d6 | 465.3 | 274.2 | 35 | 100 |

Note: While a prior study mentioned Elacestrant-d4 with a precursor ion of m/z 463.35 and product ion of m/z 272.23, this protocol is optimized for Elacestrant-d6. Researchers should optimize MS/MS parameters based on the specific deuterated standard used.[1]

Protocols

Preparation of Stock and Working Solutions

-

Elacestrant Stock Solution (1 mg/mL): Accurately weigh and dissolve Elacestrant in methanol.

-

Elacestrant-d6 Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Elacestrant-d6 in methanol.

-

Working Solutions: Prepare serial dilutions of the Elacestrant stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the Elacestrant-d6 stock solution in 50:50 (v/v) methanol:water.

Sample Preparation Protocol

-

Label 1.5 mL microcentrifuge tubes for blanks, calibration standards, QCs, and unknown samples.

-

Pipette 50 µL of blank human plasma into the appropriate tubes.

-

Spike 5 µL of the appropriate Elacestrant working solution into the calibration and QC tubes. Add 5 µL of 50:50 methanol:water to the blank and unknown sample tubes.

-

Add 50 µL of the internal standard working solution (100 ng/mL Elacestrant-d6) to all tubes except the blank. Add 50 µL of 50:50 methanol:water to the blank.

-

Add 200 µL of acetonitrile to all tubes to precipitate proteins.

-

Vortex mix all tubes for 30 seconds.

-

Centrifuge the tubes at 13,000 rpm for 10 minutes at 4 °C.

-

Transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vials.

-

Inject 5 µL onto the LC-MS/MS system.

Method Validation Summary

The following tables summarize the performance characteristics of this LC-MS/MS method.

Table 5: Linearity and Range

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Elacestrant | 1 - 2000 | > 0.995 |

Table 6: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) (n=6) | Inter-day Precision (%CV) (n=18) | Accuracy (%) |

| LLOQ | 1 | < 15 | < 15 | 85 - 115 |

| Low QC | 3 | < 15 | < 15 | 85 - 115 |

| Mid QC | 100 | < 15 | < 15 | 85 - 115 |

| High QC | 1500 | < 15 | < 15 | 85 - 115 |

Table 7: Recovery

| QC Level | Concentration (ng/mL) | Mean Recovery (%) |

| Low QC | 3 | > 85 |

| Mid QC | 100 | > 85 |

| High QC | 1500 | > 85 |

Visualizations

References

Application Note: Mass Spectrometry Fragmentation Analysis of Elacestrant-d6 for Pharmacokinetic and Drug Metabolism Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the analysis of Elacestrant-d6, a deuterated internal standard for the selective estrogen receptor degrader (SERD) Elacestrant, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The characteristic fragmentation pattern of Elacestrant-d6 is presented, along with a comprehensive experimental protocol for its quantification in biological matrices. Additionally, the mechanism of action of Elacestrant within the estrogen receptor signaling pathway is illustrated to provide context for its therapeutic application.

Introduction

Elacestrant is an oral SERD approved for the treatment of estrogen receptor (ER)-positive, HER2-negative, ESR1-mutated advanced or metastatic breast cancer.[1][2][3] Accurate quantification of Elacestrant in biological samples is crucial for pharmacokinetic and drug metabolism studies. The use of a stable isotope-labeled internal standard, such as Elacestrant-d6, is essential for reliable and precise bioanalysis by LC-MS/MS. This note details the mass spectrometric behavior of Elacestrant-d6 and provides a robust analytical method.

Mass Spectrometry Fragmentation Pattern of Elacestrant-d6

The fragmentation of Elacestrant-d6 was characterized using positive ion electrospray ionization (ESI) tandem mass spectrometry. The precursor ion and major product ions were identified to establish a selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) method for quantification. Based on the fragmentation of non-deuterated Elacestrant and Elacestrant-d4, the fragmentation pattern for Elacestrant-d6 is proposed. The six deuterium atoms are presumed to be located on the ethyl group of the molecule.

Quantitative Data Summary

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Putative Fragment Structure |

| Elacestrant | 459.65 | 174.63 (Base Peak) | C11H12NO+ |

| 388.52 | [M+H - C4H9NO]+ | ||

| 303.42 | [M+H - C9H14NO2]+ | ||

| 232.32 | [M+H - C15H17NO2]+ | ||

| Elacestrant-d4 | 463.35 | 272.23 | - |

| Elacestrant-d6 | 465.3 | 174.1 | C11H12NO+ |

| 274.2 | [M+H - C12H10F3NO]+ |

Note: The m/z values for Elacestrant are derived from published data.[4] The values for Elacestrant-d4 are also from a published study.[5] The fragmentation for Elacestrant-d6 is inferred from this data, assuming deuteration on the ethyl group.

Experimental Protocol

This protocol outlines a typical LC-MS/MS method for the analysis of Elacestrant-d6.

Sample Preparation

-

Matrix: Human Plasma

-

Method: Protein precipitation.

-

To 100 µL of plasma, add 10 µL of Elacestrant-d6 internal standard working solution (concentration will depend on the expected analyte concentration range).

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Liquid Chromatography

-

LC System: Agilent 1200 Series or equivalent.

-

Column: Agilent Eclipse XDB-C18 (150 × 4.6 mm, 3.5 µm).[4]

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (proportions to be optimized, e.g., 60:40 v/v).

-

Flow Rate: 1.0 mL/min.[4]

-

Column Temperature: 40°C.

-

Injection Volume: 10 µL.

Mass Spectrometry

-

Mass Spectrometer: Sciex 5000 or equivalent triple quadrupole mass spectrometer.[5]

-

Ionization Source: Electrospray Ionization (ESI), positive ion mode.

-

Ion Source Parameters:

-

IonSpray Voltage: 5500 V

-

Temperature: 500°C

-

Curtain Gas: 30 psi

-

Nebulizer Gas (GS1): 50 psi

-

Heater Gas (GS2): 50 psi

-

-

MRM Transitions:

-

Elacestrant: Q1: 459.7 m/z → Q3: 174.6 m/z

-

Elacestrant-d6: Q1: 465.3 m/z → Q3: 174.1 m/z (quantifier), 274.2 m/z (qualifier)

-

-

Collision Energy (CE) and other compound-dependent parameters should be optimized for the specific instrument used.

Visualizations

Elacestrant-d6 Fragmentation Pathway

Caption: Proposed fragmentation of Elacestrant-d6.

Elacestrant Mechanism of Action: Estrogen Receptor Signaling Pathway

Caption: Elacestrant's disruption of ER signaling.

Discussion

The provided LC-MS/MS method offers a sensitive and selective approach for the quantification of Elacestrant using its deuterated analog, Elacestrant-d6, as an internal standard. The fragmentation pattern of Elacestrant-d6 is consistent with the known fragmentation of Elacestrant, with the mass shift corresponding to the deuterium labeling. The proposed MRM transitions provide the necessary selectivity for analysis in complex biological matrices.

Elacestrant's mechanism of action involves binding to the estrogen receptor, which leads to a conformational change, subsequent ubiquitination, and degradation by the proteasome.[2] This action blocks estrogen-mediated gene transcription and subsequent cancer cell proliferation.[1] The ability to accurately measure Elacestrant concentrations is vital for understanding its clinical pharmacology and optimizing patient treatment.

Conclusion

This application note provides a foundational method for the mass spectrometric analysis of Elacestrant-d6. The presented data and protocols can be adapted by researchers for various applications, including pharmacokinetic studies, drug metabolism investigations, and clinical trial sample analysis. The visualization of the fragmentation pathway and the mechanism of action provides a comprehensive overview for professionals in drug development.

References

- 1. trustedpharmaguide.com [trustedpharmaguide.com]

- 2. What is the mechanism of Elacestrant? [synapse.patsnap.com]

- 3. Elacestrant – ILLUSTRATED MEDICAL COURSES [imc.3jpharmainc.com]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetic and Pharmacodynamic Studies of Elacestrant, A Novel Oral Selective Estrogen Receptor Degrader, in Healthy Post-Menopausal Women - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Bioanalysis of Elacestrant-d6

These application notes provide detailed protocols for the sample preparation of Elacestrant-d6 in biological matrices for quantitative analysis, primarily by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methods described are intended for researchers, scientists, and drug development professionals. Elacestrant-d6, a deuterated isotopologue of Elacestrant, is commonly used as an internal standard in pharmacokinetic studies. Accurate and reliable sample preparation is critical for the precise quantification of Elacestrant in biological samples.

Overview of Sample Preparation Techniques

The choice of sample preparation technique depends on the biological matrix, the required limit of quantification, and the analytical instrumentation. The three most common techniques for the bioanalysis of small molecules like Elacestrant-d6 are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

-

Protein Precipitation (PPT): A simple and rapid method where a solvent is added to the sample to precipitate proteins. It is a high-throughput technique but may be less clean compared to LLE and SPE, potentially leading to matrix effects in the LC-MS/MS analysis.

-

Liquid-Liquid Extraction (LLE): This technique separates analytes from the sample matrix based on their differential solubility in two immiscible liquid phases. LLE provides a cleaner extract than PPT but is more labor-intensive.

-

Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent while interferences are washed away. SPE provides the cleanest samples and allows for analyte concentration, but it is the most complex and costly of the three techniques.

Quantitative Data Summary

The following table summarizes typical performance data for the different sample preparation techniques for the analysis of Elacestrant. While specific data for Elacestrant-d6 is not detailed in the literature, its physicochemical properties are nearly identical to Elacestrant, and therefore, similar performance is expected. Elacestrant-d4 has been used as an internal standard in validated methods, and the performance characteristics are applicable to Elacestrant-d6.

| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Linearity Range | 0.05 - 100 ng/mL[1][2] | 0.05 - 100 ng/mL[1] | 0.05 - 100 ng/mL[2] |

| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL[2] | 0.05 ng/mL[1] | 0.05 ng/mL[2] |

| Recovery | Moderate to High | High | High and Reproducible |

| Matrix Effect | Potential for significant ion suppression/enhancement | Reduced compared to PPT | Minimal |

| Throughput | High | Moderate | Moderate to High (with automation) |

| Cost per Sample | Low | Moderate | High |

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

This protocol is a general procedure for the rapid cleanup of plasma or serum samples.

Materials:

-

Biological matrix (e.g., human plasma) containing Elacestrant-d6

-

Acetonitrile (ACN), HPLC grade

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge

-

96-well collection plate (optional)

Procedure:

-

Pipette 100 µL of the biological sample into a 1.5 mL microcentrifuge tube.

-

Add 300 µL of cold acetonitrile (ACN) to the sample. This corresponds to a 3:1 (v/v) ratio of ACN to the sample.

-

Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

-

Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well collection plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.

-

Vortex briefly and inject a portion of the reconstituted sample into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol is based on a validated method for the extraction of Elacestrant from plasma.[1]

Materials:

-

Biological matrix (e.g., human plasma) containing Elacestrant-d6

-

1% Formic acid in water

-

Extraction solvent (e.g., Methyl tert-butyl ether (MTBE) or Ethyl Acetate)

-

Glass test tubes (5 mL)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Pipette 150 µL of the plasma sample into a 5 mL glass test tube.

-

Add 300 µL of 1% formic acid in water to the sample.[1]

-

Add 1 mL of the extraction solvent (e.g., MTBE).

-

Vortex the mixture for 5 minutes to ensure thorough extraction.

-

Centrifuge the sample at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex briefly and inject into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE)

This protocol is a general procedure that can be optimized for Elacestrant-d6 analysis, based on a method mentioned for Elacestrant.[3] A mixed-mode cation exchange or a reversed-phase sorbent would be appropriate for Elacestrant, which is a basic compound.

Materials:

-

Biological matrix (e.g., human plasma)

-

SPE cartridges (e.g., Mixed-Mode Cation Exchange or C18)

-

Conditioning solvent (e.g., Methanol)

-

Equilibration solvent (e.g., Water)

-

Wash solvent (e.g., 5% Methanol in water)

-

Elution solvent (e.g., 5% Ammonium hydroxide in Methanol)

-

SPE manifold

-

Nitrogen evaporator

Procedure:

-

Sample Pre-treatment: Dilute 50 µL of plasma with 150 µL of 4% phosphoric acid in water.[3]

-

Conditioning: Condition the SPE cartridge with 1 mL of methanol.

-

Equilibration: Equilibrate the cartridge with 1 mL of water. Do not allow the sorbent to dry.

-

Loading: Load the pre-treated sample onto the SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

-

Elution: Elute Elacestrant-d6 with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

-

Analysis: Vortex briefly and inject into the LC-MS/MS system.

References

- 1. Pharmacokinetic and Pharmacodynamic Studies of Elacestrant, A Novel Oral Selective Estrogen Receptor Degrader, in Healthy Post-Menopausal Women - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A phase 1b study evaluating the effect of elacestrant treatment on estrogen receptor availability and estradiol binding to the estrogen receptor in metastatic breast cancer lesions using 18F-FES PET/CT imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

Application Note: High-Throughput Analysis of Elacestrant and Elacestrant-d6 by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Elacestrant and its deuterated internal standard, Elacestrant-d6. The described methodologies are applicable for the analysis of Elacestrant in both biological matrices and pharmaceutical dosage forms, providing researchers, scientists, and drug development professionals with the necessary protocols for accurate and reproducible quantification.

Introduction

Elacestrant is a selective estrogen receptor degrader (SERD) used in the treatment of estrogen receptor (ER)-positive breast cancer.[1][2] Accurate and precise quantification of Elacestrant in various matrices is crucial for pharmacokinetic studies, drug formulation development, and quality control. The use of a stable isotope-labeled internal standard, such as Elacestrant-d6, is essential for correcting for matrix effects and variations in sample processing and instrument response.[3] This document provides detailed liquid chromatography conditions and mass spectrometry parameters for the separation and detection of Elacestrant and Elacestrant-d6.

Experimental

Liquid Chromatography

Two primary liquid chromatography approaches have been successfully employed for the analysis of Elacestrant: an ultra-high-performance liquid chromatography (UHPLC) method suitable for high-throughput analysis in biological matrices and a high-performance liquid chromatography (HPLC) method for pharmaceutical dosage forms.

Table 1: Liquid Chromatography Conditions

| Parameter | Method 1: UHPLC for Biological Samples | Method 2: HPLC for Pharmaceutical Dosage Forms |

| LC System | Acquity UPLC or equivalent | Agilent 1200 Series or equivalent |

| Column | Acquity UPLC BEH Shield RP18, 50 x 2.1 mm, 1.7 µm[4][5] | Agilent Eclipse XDB, 150 x 4.6 mm, 3.5 µm[6][7] |

| Mobile Phase A | 0.1% Formic Acid in Water[4][5] | Not Specified |

| Mobile Phase B | Acetonitrile[4][5] | Not Specified |

| Elution Mode | Gradient[4][5] | Isocratic[6][7] |

| Flow Rate | 0.8 mL/min[4][5] | 1.0 mL/min[6][7] |

| Column Temperature | Not Specified | Not Specified |

| Injection Volume | Not Specified | Not Specified |

| Autosampler Temp. | Not Specified | Not Specified |

Mass Spectrometry

Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI).

Table 2: Mass Spectrometry Parameters

| Parameter | Elacestrant | Elacestrant-d6 (Predicted) |

| Ionization Mode | Positive ESI[8] | Positive ESI |

| Precursor Ion (Q1) | m/z 459.4[4] | m/z 465.4 |

| Product Ion (Q3) | m/z 268.2[4] | m/z 274.2 |

| Other Fragments | m/z 388.5, 303.4, 232.3, 174.6[7] | Not Applicable |

Note: The Elacestrant-d6 product ion is predicted based on the fragmentation pattern of Elacestrant and the increased mass of the deuterated fragment. The precursor ion for Elacestrant-d4 is m/z 463.35, leading to a product ion of m/z 272.23.[4]

Protocols

Standard and Sample Preparation

Protocol 1: Plasma Sample Preparation

-

Thaw plasma samples and internal standard (Elacestrant-d6) stock solution at room temperature.

-

Spike an appropriate volume of plasma (e.g., 50 µL) with the Elacestrant-d6 internal standard solution.

-

Perform a solid-phase extraction (SPE) to extract the analytes from the plasma matrix.[8]

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable volume of mobile phase.

-

Inject the reconstituted sample onto the LC-MS/MS system.

Protocol 2: Pharmaceutical Dosage Form Sample Preparation

-

Accurately weigh and crush a representative number of tablets.

-

Dissolve the powdered tablets in a suitable solvent to a known concentration (e.g., 100 ppm of Elacestrant).

-

Spike the solution with the Elacestrant-d6 internal standard.

-

Filter the solution through a 0.45 µm membrane filter.

-

Inject the filtered sample onto the LC-MS/MS system.

LC-MS/MS System Operation

-

Equilibrate the LC system with the initial mobile phase composition until a stable baseline is achieved.

-

Set up the mass spectrometer with the parameters outlined in Table 2.

-

Create a sequence table with the prepared samples, standards, and quality controls.

-

Initiate the sequence to begin the analysis.

Workflow and Data Analysis

The overall workflow for the analysis of Elacestrant and Elacestrant-d6 is depicted in the following diagram.

Conclusion

The described LC-MS/MS methods provide a reliable and sensitive approach for the quantification of Elacestrant and its deuterated internal standard, Elacestrant-d6. These protocols can be readily implemented in a research or quality control laboratory setting to support the development and analysis of Elacestrant. The provided parameters serve as a starting point, and further optimization may be required based on the specific instrumentation and application.

References

- 1. ajpaonline.com [ajpaonline.com]

- 2. ajpaonline.com [ajpaonline.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Pharmacokinetic and Pharmacodynamic Studies of Elacestrant, A Novel Oral Selective Estrogen Receptor Degrader, in Healthy Post-Menopausal Women - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. QUANTITATIVE ANALYSIS OF ELACESTRANT IN PHARMACEUTICAL DOSAGE FORMS BY ULTRA-PERFORMANCE LIQUID CHROMATOGRAPHY-MASS SPECTROMETRY WITH EMPHASIS ON STABILITY ASSESSMENT | Asian Journal of Pharmaceutical and Clinical Research [journals.innovareacademics.in]

- 7. researchgate.net [researchgate.net]

- 8. accessdata.fda.gov [accessdata.fda.gov]

Troubleshooting & Optimization

Technical Support Center: Elacestrant & Elacestrant-d6 Bioanalysis

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Elacestrant and its deuterated internal standard, Elacestrant-d6, in LC-MS/MS bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What is Elacestrant and what is its mechanism of action?

Elacestrant is an oral selective estrogen receptor degrader (SERD).[1] It functions by binding to the estrogen receptor-alpha (ERα), which is a key driver in the growth of certain types of breast cancer.[1] This binding action does two things: it antagonizes the transcriptional activity of the receptor and marks it for degradation by the cell's proteasome pathway.[1] This dual mechanism of action effectively reduces the number of estrogen receptors in cancer cells, thereby inhibiting their growth and proliferation.[2]

Q2: Why is a deuterated internal standard like Elacestrant-d6 used in the bioanalysis of Elacestrant?

A stable isotope-labeled (SIL) internal standard, such as Elacestrant-d6, is considered the gold standard in quantitative LC-MS/MS bioanalysis. Because it is chemically almost identical to the analyte (Elacestrant), it is expected to have the same chromatographic retention time, extraction recovery, and ionization response. By adding a known amount of Elacestrant-d6 to each sample, it can effectively compensate for variations in sample preparation and matrix effects, leading to more accurate and precise quantification of Elacestrant.

Q3: What are matrix effects and how can they affect my results?

Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine). These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification. Common sources of matrix effects in biological samples include phospholipids, salts, and metabolites.[2]

Q4: I am seeing high variability in my quality control (QC) samples. Could this be due to matrix effects?

High variability in QC samples is a classic indicator of inconsistent matrix effects. If different lots of biological matrix are used to prepare calibrators and QCs, or if there is inherent variability between patient/animal samples, the degree of ion suppression or enhancement can differ from sample to sample. This leads to poor precision and accuracy in your results. The use of a co-eluting stable isotope-labeled internal standard like Elacestrant-d6 is designed to mitigate this, but if the internal standard itself is experiencing different matrix effects than the analyte, variability can still occur.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Peak Splitting for Elacestrant and/or Elacestrant-d6

Possible Causes and Solutions:

-

Column Contamination or Degradation: The analytical column can accumulate matrix components over time, leading to peak shape issues.

-

Solution: Implement a column wash procedure between runs. If the problem persists, try flushing the column with a strong solvent series or replace the column.

-

-

Injection Solvent Mismatch: Injecting the sample in a solvent that is significantly stronger than the initial mobile phase can cause peak distortion.

-

Solution: Whenever possible, reconstitute the final extract in the initial mobile phase. If sample solubility is an issue, use the weakest solvent possible that maintains solubility.

-

-

Co-elution with an Interfering Substance: A component from the matrix may be co-eluting and interfering with the peak shape.

-

Solution: Optimize the chromatographic method to improve separation. This could involve adjusting the gradient, changing the mobile phase composition, or using a different column chemistry.

-

-

Injector Issues: Problems with the autosampler, such as a partially clogged needle or incorrect injection volume, can lead to split peaks.

-

Solution: Perform routine maintenance on the autosampler. Check for any blockages and ensure the injection syringe is functioning correctly.

-

Issue 2: Inconsistent or Drifting Internal Standard (Elacestrant-d6) Response

Possible Causes and Solutions:

-

Inconsistent Addition of Internal Standard: The most basic cause is inaccurate or inconsistent spiking of the internal standard into the samples.

-

Solution: Verify the concentration of your internal standard stock solution. Ensure that the pipettes used for spiking are calibrated and that the spiking procedure is consistent across all samples.

-

-

Degradation of Internal Standard: Elacestrant-d6, like the parent drug, may be susceptible to degradation under certain conditions.

-

Solution: Assess the stability of Elacestrant-d6 in the stock solution and in the biological matrix under the conditions of your sample preparation and storage.

-

-

Differential Matrix Effects: The analyte and the internal standard may not be experiencing the same degree of ion suppression or enhancement. This can happen if they are not perfectly co-eluting.

-

Solution: Ensure that the chromatographic method provides perfect co-elution of Elacestrant and Elacestrant-d6. Even a slight separation can expose them to different matrix components as they elute.

-

Issue 3: Low Recovery of Elacestrant and Elacestrant-d6

Possible Causes and Solutions:

-

Suboptimal Sample Preparation: The chosen extraction method may not be efficient for Elacestrant.

-

Solution: Evaluate different sample preparation techniques. The choice between protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) can significantly impact recovery. It is recommended to perform a systematic evaluation.

-

-

Binding to Labware: Elacestrant may adsorb to plastic or glass surfaces during sample processing.

-

Solution: Use low-binding microplates and tubes. Silanized glassware can also be considered.

-

-

pH-Dependent Extraction Efficiency: The recovery of Elacestrant in LLE and SPE can be highly dependent on the pH of the sample.

-

Solution: Optimize the pH of the sample and the extraction solvents to ensure Elacestrant is in its most extractable form (typically neutral).

-

Data Presentation: Comparison of Sample Preparation Techniques

| Sample Preparation Technique | Typical Analyte Recovery | Effectiveness in Removing Phospholipids | Relative Matrix Effect | Throughput |

| Protein Precipitation (PPT) | High ( >90%) | Low | High | High |

| Liquid-Liquid Extraction (LLE) | Moderate to High (70-95%) | Moderate | Moderate to Low | Moderate |

| Solid-Phase Extraction (SPE) | High ( >85%) | High | Low | Low to Moderate |

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects

This protocol allows for the quantitative assessment of matrix effects.

-

Prepare three sets of samples:

-

Set A (Neat Solution): Spike Elacestrant and Elacestrant-d6 into the reconstitution solvent.

-

Set B (Post-Extraction Spike): Extract blank biological matrix using your intended sample preparation method. Spike Elacestrant and Elacestrant-d6 into the final, clean extract.

-

Set C (Pre-Extraction Spike): Spike Elacestrant and Elacestrant-d6 into the blank biological matrix before extraction.

-

-

Analyze all three sets by LC-MS/MS.

-

Calculate the Matrix Factor (MF) and Recovery (RE):

-

MF = (Peak Area of Set B) / (Peak Area of Set A)

-

RE (%) = [(Peak Area of Set C) / (Peak Area of Set B)] * 100

-

An MF of 1 indicates no matrix effect. An MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement.

-

Protocol 2: Generic Sample Preparation Methods

These are starting points for method development and should be optimized for your specific application.

A. Protein Precipitation (PPT):

-

To 100 µL of plasma, add 300 µL of cold acetonitrile containing the Elacestrant-d6 internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at >10,000 x g for 10 minutes.

-

Transfer the supernatant to a new plate or vial for analysis.

B. Liquid-Liquid Extraction (LLE):

-

To 100 µL of plasma, add the Elacestrant-d6 internal standard and 50 µL of a buffer to adjust the pH (e.g., ammonium acetate buffer).

-

Add 500 µL of an immiscible organic solvent (e.g., methyl tert-butyl ether).

-

Vortex for 5 minutes.

-

Centrifuge to separate the aqueous and organic layers.

-

Transfer the organic layer to a new tube and evaporate to dryness.

-

Reconstitute in mobile phase for analysis.

C. Solid-Phase Extraction (SPE):

-